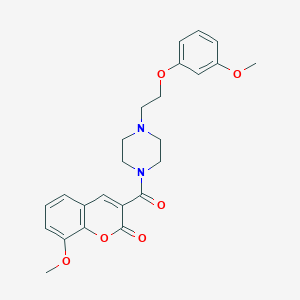

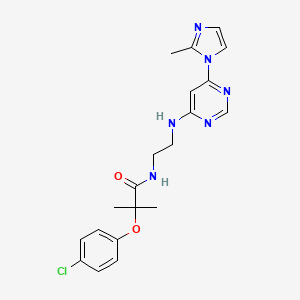

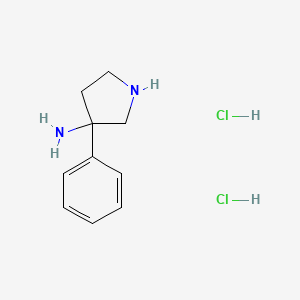

![molecular formula C15H21N3O2S B2726243 6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid CAS No. 854357-27-0](/img/structure/B2726243.png)

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid” is a complex organic molecule that contains a thieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic structure containing a thiophene and a pyrimidine ring . The molecule also contains an ethyl group, a methyl group, an amino group, and a hexanoic acid group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-yl group, which is a bicyclic structure containing a thiophene and a pyrimidine ring . This structure is further substituted with an ethyl group at the 6-position and a methyl group at the 2-position . The molecule also contains an amino group attached to a hexanoic acid group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups and the bicyclic structure. The amino group and the carboxylic acid group in the hexanoic acid moiety could potentially undergo various reactions such as acid-base reactions, nucleophilic substitutions, or condensation reactions . The thieno[2,3-d]pyrimidin-4-yl group could also participate in various reactions, especially if catalyzed by specific conditions or reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility could be influenced by the polar carboxylic acid and amino groups, as well as the nonpolar ethyl and methyl groups .科学的研究の応用

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

A study by Gangjee et al. (2009) explored the design, synthesis, and structural analysis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. These compounds were evaluated for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, which are key targets in antitumor therapy. The research found that these compounds exhibited nanomolar inhibitory values against tumor cells in culture, indicating significant potential as antitumor agents. The 6-ethyl substitution was specifically noted to increase both the potency and the spectrum of tumor inhibition compared to its 6-methyl analogue (Gangjee et al., 2009).

Antimicrobial and Mosquito Larvicidal Activities

Research on pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, including compounds related to the structure of interest, showed promising analgesic, anti-inflammatory, and antimicrobial activities. These compounds were synthesized using 6-aminothiouracil as a key intermediate, and their biological activities were evaluated. Some of the synthesized compounds exhibited significant antibacterial and antifungal activity, with certain derivatives also demonstrating mosquito larvicidal potential against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).

Role in Chemical Synthesis and Modified Peptides

6-Aminohexanoic acid, a component of the compound , is highlighted for its significance in chemical synthesis, particularly in the creation of modified peptides and in the polyamide synthetic fibers industry. It is often employed as a linker in various biologically active structures, underscoring its versatility and importance beyond its direct applications as an antifibrinolytic drug. This review elaborates on the varied roles and applications of 6-aminohexanoic acid in the structure of diverse molecules, indicating its foundational role in the synthesis and development of compounds with significant biological activities (Markowska et al., 2021).

将来の方向性

Compounds with similar structures have shown a wide range of biological activities, suggesting that they could have potential therapeutic applications . Therefore, future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action .

特性

IUPAC Name |

6-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-3-11-9-12-14(17-10(2)18-15(12)21-11)16-8-6-4-5-7-13(19)20/h9H,3-8H2,1-2H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYAYXGEMGDBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2S1)C)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

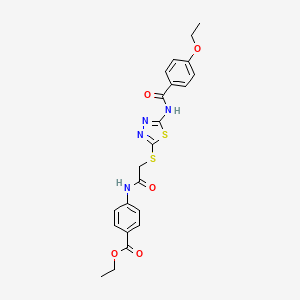

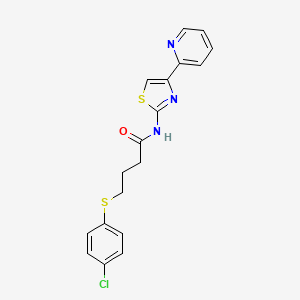

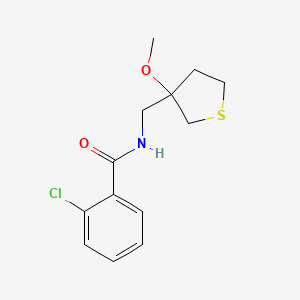

![2-iodo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2726164.png)

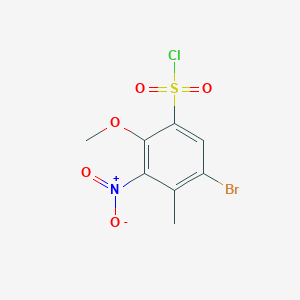

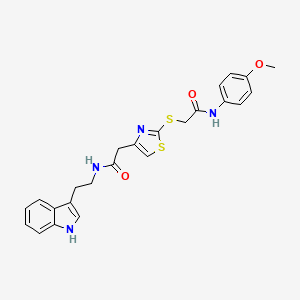

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid](/img/structure/B2726167.png)

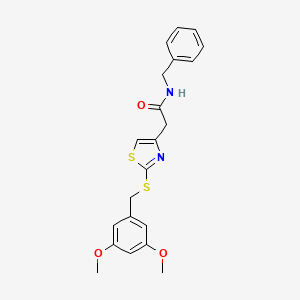

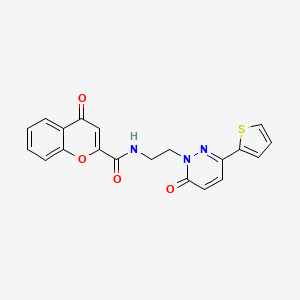

![5-(cyclopentylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2726180.png)

![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)